Methyl1-aminoadamantane-2-carboxylatehydrochloride

Description

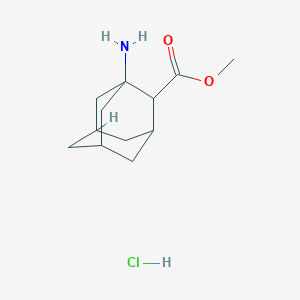

Methyl 1-aminoadamantane-2-carboxylate hydrochloride is a synthetic adamantane derivative characterized by a rigid tricyclic cage structure substituted with an amino group at position 1 and a methyl carboxylate ester at position 2 (Fig. 1). Its molecular formula is C₁₂H₂₀ClNO₂, with a molecular weight of 245.45 g/mol . The adamantane core confers high lipid solubility and thermal stability, while the ester group enhances bioavailability by balancing lipophilicity and solubility. Synthesis protocols for related compounds involve esterification of carboxylic acid precursors followed by hydrochloride salt formation, as seen in analogous cyclohexane and cyclopentane derivatives (e.g., Reference Example 89 in EP 4,374,877 A2) .

Properties

Molecular Formula |

C12H20ClNO2 |

|---|---|

Molecular Weight |

245.74 g/mol |

IUPAC Name |

methyl 1-aminoadamantane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H19NO2.ClH/c1-15-11(14)10-9-3-7-2-8(4-9)6-12(10,13)5-7;/h7-10H,2-6,13H2,1H3;1H |

InChI Key |

HNDJYBXWBYBVHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C2CC3CC(C2)CC1(C3)N.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Adamantane Derivatives

The synthesis typically starts from adamantane or 1-bromoadamantane, proceeding through intermediates such as N-(1-adamantyl) formamide or acetamide, followed by hydrolysis and salt formation.

Step 1: Formation of N-(1-adamantyl)-formamide or acetamide

- 1-Bromoadamantane reacts with formamide or acetonitrile in the presence of concentrated sulfuric acid (96-98%) at elevated temperatures (75-125 °C).

- This Ritter-type reaction forms N-(1-adamantyl)-formamide or N-(1-adamantyl)-acetamide as a key intermediate.

- The reaction is typically conducted over several hours (3.5 to 5.5 h) with controlled temperature to optimize yield and minimize side reactions.

Step 2: Conversion to 1-aminoadamantane or aminoadamantane derivatives

- The intermediate amides are hydrolyzed or deacetylated under alkaline conditions (NaOH/PEG at reflux or aqueous NaOH) to yield the free amine.

- Subsequent treatment with hydrochloric acid (aqueous or anhydrous) affords the hydrochloride salt.

Step 3: Introduction of the carboxylate methyl ester group

- For methyl 1-aminoadamantane-2-carboxylate, the carboxylate group is introduced via functionalization at the 2-position, often through oxidation or Grignard-type additions followed by esterification.

- Flow chemistry techniques have been developed to improve safety and scalability for these steps.

Flow-Based Synthesis for Aminoadamantane-2-Carboxylic Acid Derivatives

A significant advancement in preparing 2-aminoadamantane-2-carboxylic acid (a precursor to the methyl ester) involves continuous flow reactors that allow precise temperature control and efficient mixing, reducing byproduct formation.

-

- Grignard addition to adamantanone derivatives under controlled temperature (~30 °C) to avoid rearrangements.

- Inline quenching with saturated ammonium chloride solution to stabilize intermediates.

- Use of sonication to prevent blockages from magnesium salts.

- High yields (~90%) and scalability demonstrated with throughput of several grams per day.

-

- The carboxylic acid intermediate is methylated using standard esterification protocols (e.g., methanol with acid catalysis) to yield the methyl ester.

Economical and Safer Industrial-Scale Methods

Recent studies emphasize safer, more economical, and high-yielding processes avoiding toxic reagents like oleum or excessive sulfuric acid.

-

- 1-Bromoadamantane reacts with formamide and sulfuric acid at 85 °C to form N-(1-adamantyl)-formamide.

- Subsequent reflux with aqueous hydrochloric acid converts the intermediate to the hydrochloride salt.

- This method achieves high overall yields (~88%) with reduced reaction time and reagent consumption.

-

- Precipitation, filtration, washing with acetone or water, and recrystallization are employed to obtain pure hydrochloride salt.

Data Tables Summarizing Preparation Conditions and Yields

Research Discoveries and Improvements

Yield and Efficiency: The two-step one-pot synthesis from 1-bromoadamantane and formamide significantly improves yield (up to 88%) and reduces reaction time compared to traditional four-step processes with yields of 46-58%.

Safety and Environmental Impact: Avoidance of oleum and reduction of sulfuric acid usage enhance safety and environmental profile.

Flow Chemistry: Application of flow reactors for the Grignard addition and subsequent steps allows better temperature control, prevents side reactions like Meyer−Schuster rearrangement, and facilitates scale-up.

Purification Techniques: Use of recrystallization and acetone washing ensures high purity of the hydrochloride salt without extensive chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Methyl1-aminoadamantane-2-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Methyl1-aminoadamantane-2-carboxylatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for drug design.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl1-aminoadamantane-2-carboxylatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Derivatives

Amantadine Hydrochloride (1-Adamantanamine Hydrochloride)

- Molecular Formula : C₁₀H₁₇N·HCl

- Molecular Weight : 187.45 g/mol

- Therapeutic Use : Antiviral (influenza A) and anti-Parkinson’s agent .

- Structural Difference : Lacks the carboxylate ester, featuring only a primary amine on the adamantane cage. This reduces steric hindrance but limits functional group diversity for targeted interactions.

- Pharmacokinetics : High oral bioavailability due to lipophilicity but rapid renal excretion .

Memantine Hydrochloride

- Molecular Formula : C₁₂H₂₁N·HCl

- Molecular Weight : 215.45 g/mol

- Therapeutic Use : NMDA receptor antagonist for Alzheimer’s disease .

- Structural Difference: Contains a methyl group instead of a carboxylate ester.

3-Aminoadamantane-1-Carboxylic Acid Hydrochloride

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Use | Key Structural Feature |

|---|---|---|---|---|

| Methyl 1-aminoadamantane-2-carboxylate HCl | C₁₂H₂₀ClNO₂ | 245.45 | Under investigation | Adamantane + ester/amine |

| Amantadine HCl | C₁₀H₁₇N·HCl | 187.45 | Antiviral, anti-Parkinson | Adamantane + amine |

| Memantine HCl | C₁₂H₂₁N·HCl | 215.45 | Alzheimer’s | Adamantane + methyl |

| 3-Aminoadamantane-1-carboxylic acid HCl | C₁₁H₁₇NO₂·HCl | 231.45 | Research compound | Adamantane + carboxylic acid/amine |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C₈H₁₅NO₂·HCl | 193.67 | Synthetic intermediate | Cyclopentane + ester/amine |

Research Findings and Implications

- Bioavailability: The methyl ester in the target compound likely acts as a prodrug, improving absorption compared to carboxylic acid derivatives like 3-aminoadamantane-1-carboxylic acid HCl .

- Receptor Binding : Adamantane derivatives with bulky substituents (e.g., carboxylate esters) may exhibit altered NMDA receptor modulation compared to Memantine, warranting further electrophysiological studies .

- Stability : The adamantane core enhances thermal stability, but ester groups are prone to hydrolysis under alkaline conditions, necessitating pH-controlled formulations .

Biological Activity

Methyl1-aminoadamantane-2-carboxylate hydrochloride, a derivative of the adamantane structure, has garnered attention for its potential biological activities, particularly its antiviral properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C12H20ClNO2

- Molecular Weight : 235.75 g/mol

- CAS Number : 155943336

Antiviral Activity

Methyl1-aminoadamantane-2-carboxylate hydrochloride is primarily noted for its antiviral effects, particularly against influenza viruses. The compound shares structural similarities with other known antiviral agents such as amantadine and rimantadine, which act on the M2 ion channel of influenza A viruses.

Efficacy Against Influenza Viruses

Research indicates that derivatives of aminoadamantane compounds exhibit significant antiviral activity against various strains of influenza, including H1N1, H2N2, and H3N2. A study evaluating several new aminoadamantane derivatives found that specific compounds demonstrated marked activity against these strains, suggesting a similar mechanism of action to established drugs like amantadine .

| Virus Strain | Activity Level | Compounds Tested |

|---|---|---|

| Influenza A H1N1 | Moderate | 4b, 6d |

| Influenza A H2N2 | High | 5a, 6a |

| Influenza A H3N2 | High | 5a, 6a |

| HIV-1 | Borderline | 4b, 5a-c |

The antiviral mechanism is believed to involve the inhibition of viral replication by blocking the M2 ion channel in the viral envelope. This channel is critical for the uncoating process of the virus within host cells. By preventing this process, methyl1-aminoadamantane-2-carboxylate hydrochloride effectively reduces viral load and disease severity.

Case Studies and Clinical Applications

Research has also explored the potential applications of methyl1-aminoadamantane-2-carboxylate hydrochloride beyond influenza. For instance:

- Study on HIV-1 : Some derivatives showed borderline activity against HIV-1, indicating potential for further exploration in treating retroviral infections .

- Diabetes and Metabolic Disorders : Inhibitors derived from adamantane structures have been investigated for their role in managing conditions such as type 2 diabetes and metabolic syndrome through their action on glucocorticoid metabolism .

Q & A

Q. What are the critical safety protocols for handling Methyl 1-aminoadamantane-2-carboxylate hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if aerosolization is possible .

- Ventilation: Work in a fume hood to minimize inhalation risks. Ensure proper airflow in storage areas to prevent vapor accumulation .

- Disposal: Follow EPA and local regulations. Neutralize acidic residues with sodium bicarbonate before disposal. Contaminated materials must be incinerated by certified waste handlers .

- Training: Only personnel trained in OSHA Hazard Communication Standard (HCS) and GHS labeling should handle the compound .

Q. How can researchers synthesize Methyl 1-aminoadamantane-2-carboxylate hydrochloride, and what are key optimization parameters?

Methodological Answer:

- Route Selection: Direct amination of adamantane derivatives (e.g., 1-bromo-3,5-dimethyladamantane) with thiourea under reflux conditions (80–100°C) yields intermediates, followed by carboxylation and HCl salt formation .

- Optimization Tips:

- Catalysts: Use triethylamine to neutralize HCl byproducts during carboxylation .

- Solvents: Ethyl acetate or dichloromethane improves solubility during final crystallization .

- Purity: Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:

- Solubility Validation:

- Stability Studies:

Q. What experimental designs are recommended to study the compound’s pharmacological mechanisms (e.g., neuroprotective effects)?

Methodological Answer:

- In Vitro Models:

- Use SH-SY5Y neuronal cells. Treat with 10–100 µM compound for 24–48 hours. Assess viability via MTT assay and oxidative stress markers (e.g., ROS using DCFH-DA) .

- Target Identification:

- Perform molecular docking (AutoDock Vina) against NMDA receptors (PDB ID: 5I57). Validate binding via SPR (KD < 1 µM suggests high affinity) .

- Data Reproducibility:

Q. How can stability under varying storage conditions be systematically evaluated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.